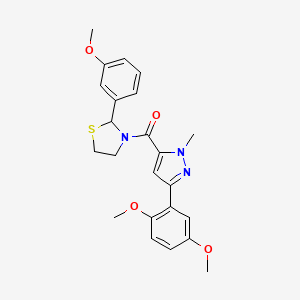
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to influence pathways related to oxidative stress and apoptosis .
生物活性
The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structure, which includes a pyrazole ring and a thiazolidine moiety, suggests a diverse range of pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound can be represented as follows:
It consists of:
- A pyrazole ring substituted with a 2,5-dimethoxyphenyl group.
- A thiazolidine moiety linked to a methanone group.
The presence of both aromatic and heterocyclic components enhances its potential bioactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that compounds with similar structural features have been associated with various pharmacological effects:
- Anticancer Activity : Compounds containing pyrazole and thiazolidine rings have shown promise in cancer treatment. For instance, thiazolidine derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties .
- Anti-inflammatory Effects : The presence of methoxy groups in the structure is often linked to anti-inflammatory activity. This could make the compound a candidate for treating inflammatory diseases.
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through caspase activation . This suggests that our compound may also possess similar anticancer properties due to its structural similarities.
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of pyrazole derivatives. It was found that these compounds could effectively inhibit enzymes involved in cancer metabolism. The study utilized docking studies to predict binding affinities, indicating that our compound could potentially interact with similar targets .
Comparative Analysis of Related Compounds
特性
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-25-20(14-19(24-25)18-13-17(29-3)8-9-21(18)30-4)22(27)26-10-11-31-23(26)15-6-5-7-16(12-15)28-2/h5-9,12-14,23H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRTDGVXCSSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCSC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














